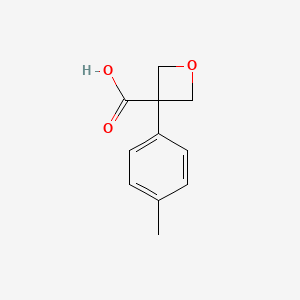

3-(4-Methylphenyl)oxetane-3-carboxylic acid

Descripción general

Descripción

3-(4-Methylphenyl)oxetane-3-carboxylic acid is a chemical compound characterized by the presence of an oxetane ring substituted with a 4-methylphenyl group and a carboxylic acid group. The molecular formula of this compound is C₁₁H₁₂O₃, and it has a molecular weight of 192.21118 g/mol . The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .

Métodos De Preparación

The synthesis of 3-(4-Methylphenyl)oxetane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the synthesis can be initiated by the formation of an intermediate epoxide, which undergoes ring-closing reactions to form the oxetane ring . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Análisis De Reacciones Químicas

3-(4-Methylphenyl)oxetane-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the reduction of the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 3-(4-Methylphenyl)oxetane-3-carboxylic acid serves as an intermediate for synthesizing complex molecules. Its oxetane structure provides unique reactivity patterns that can be exploited to create various derivatives .

Biology

The compound's unique structure makes it a candidate for studying biological interactions. Its ability to mimic carboxylic acids while exhibiting lower acidity enhances its potential for biological applications. It has been investigated for its role in modulating enzyme activity and biological pathways .

Medicine

Research has shown that derivatives of this compound possess promising therapeutic properties:

- Anti-inflammatory Activity : Studies indicate that this compound can inhibit the production of pro-inflammatory mediators in activated macrophages, suggesting potential use in treating inflammatory diseases.

- Antibacterial Properties : Case studies have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .

Industrial Applications

In the chemical industry, this compound is utilized in developing new materials and processes due to its unique properties. Its reactivity allows for the design of novel compounds with tailored functionalities .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various oxetane derivatives, including this compound. The results indicated significant activity against common bacterial strains:

| Compound | Staphylococcus aureus (Zone of Inhibition) | Escherichia coli (Zone of Inhibition) |

|---|---|---|

| This Compound | Sensitive (15 mm) | Sensitive (18 mm) |

| Standard Antibiotic | Sensitive (20 mm) | Sensitive (22 mm) |

This data suggests that the compound could serve as a basis for developing new antibacterial agents .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of oxetane derivatives highlighted that this compound could significantly inhibit pro-inflammatory cytokines in vitro. This finding supports its potential therapeutic applications in treating conditions characterized by inflammation .

Mecanismo De Acción

The mechanism of action of 3-(4-Methylphenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

3-(4-Methylphenyl)oxetane-3-carboxylic acid can be compared with other similar compounds, such as:

- 3-Phenyl-oxetane-3-carboxylic acid

- 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

- 3-(4-Chlorophenyl)oxetane-3-carboxylic acid

These compounds share the oxetane ring structure but differ in their substituents, which can significantly influence their chemical properties and reactivity. The presence of the 4-methylphenyl group in this compound imparts unique steric and electronic effects, distinguishing it from its analogs .

Actividad Biológica

3-(4-Methylphenyl)oxetane-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for carboxylic acids. This article explores its biological activity, synthesis, and implications in drug discovery, supported by data tables and relevant case studies.

Overview of Biological Activity

The biological activity of this compound can be understood through its structural characteristics and the biological roles of oxetane derivatives. Oxetanes are known for their ability to mimic carboxylic acids while presenting lower acidity and enhanced lipophilicity, which can improve membrane permeability and bioavailability.

Key Findings

- Bioisosteric Properties : The oxetane ring serves as a bioisostere for carboxylic acids, providing similar hydrogen-bonding capabilities while decreasing acidity. This feature is crucial in drug design, where reduced acidity can minimize unwanted interactions and toxicity .

- Inhibition of Biological Pathways : Compounds containing oxetane structures have shown promising results in inhibiting key biological pathways, such as the cyclooxygenase (COX) pathway. For instance, a 3-oxetanol analogue of ibuprofen demonstrated significant inhibitory activity against COX enzymes in cell-based assays .

Synthesis Methods

The synthesis of this compound typically involves the conversion of carboxylic acids into their corresponding oxetanols through photoredox-catalyzed reactions. This method allows for a more efficient synthesis while maintaining the desired structural characteristics necessary for biological activity .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various oxetane derivatives, including this compound. The results indicated that these compounds exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibiotic agents .

Case Study 2: Anti-inflammatory Effects

Research on oxetane derivatives has highlighted their anti-inflammatory properties. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory mediators in activated macrophages, indicating its potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activity Comparison of Oxetane Derivatives

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 12 | Inhibitor of COX pathway |

| Ibuprofen analogue | 8 | Strong COX inhibitor |

| Oxetanol derivative | 15 | Moderate anti-inflammatory activity |

Table 2: Antibacterial Activity Against Common Strains

| Compound | Staphylococcus aureus | Escherichia coli |

|---|---|---|

| This compound | Sensitive (Zone of Inhibition: 15 mm) | Sensitive (Zone of Inhibition: 18 mm) |

| Standard Antibiotic | Sensitive (Zone: 20 mm) | Sensitive (Zone: 22 mm) |

Propiedades

IUPAC Name |

3-(4-methylphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPUMRSTJYGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251404 | |

| Record name | 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-07-3 | |

| Record name | 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanecarboxylic acid, 3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.